2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that features a pyrazole ring substituted with a difluorophenylmethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluorophenylmethylamino group: This step involves the reaction of the pyrazole intermediate with 2,3-difluorobenzylamine under suitable conditions.
Attachment of the ethan-1-ol moiety: The final step involves the reaction of the intermediate with an appropriate reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluorophenylmethylamino group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The difluorophenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyrazole ring can also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol: Unique due to the presence of both the difluorophenylmethylamino group and the ethan-1-ol moiety.
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-2-ol: Similar structure but with a different position of the hydroxyl group.
2-(3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)propan-1-ol: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the difluorophenylmethylamino group can enhance its binding affinity to certain targets, while the ethan-1-ol moiety can influence its solubility and reactivity.
Properties
Molecular Formula |
C12H13F2N3O |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[3-[(2,3-difluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13F2N3O/c13-10-3-1-2-9(12(10)14)8-15-11-4-5-17(16-11)6-7-18/h1-5,18H,6-8H2,(H,15,16) |
InChI Key |
UIDIETXKMVTBED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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